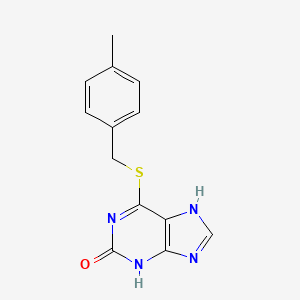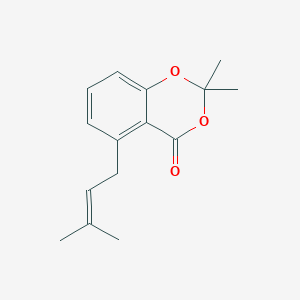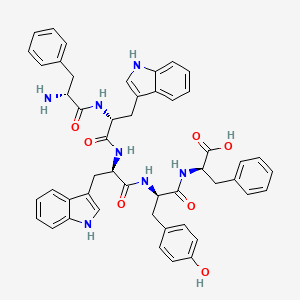![molecular formula C25H46O2P2 B12583233 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol CAS No. 647861-84-5](/img/structure/B12583233.png)
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two di-tert-butylphosphanyl groups attached to a phenol ring, which is further substituted with a methoxy group. The compound’s molecular formula is C23H43NP2, and it has a molecular weight of 395.54 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol typically involves the nucleophilic substitution of 2,6-dichloromethyl-4-methoxyphenol with di-tert-butylphosphine. The reaction is carried out in a suitable solvent, such as methanol, under controlled temperature conditions. The mixture is heated to around 45°C and stirred for two days. After cooling to room temperature, triethylamine is added to precipitate the product, which is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Di-tert-butylphosphine in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphanyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol involves its interaction with molecular targets through its phosphanyl and phenol groups. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenol group can donate hydrogen atoms, exhibiting antioxidant properties by neutralizing free radicals .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine: Similar structure but lacks the methoxy group.
2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phosphanyl groups.
2,6-Bis[(di-tert-butylphosphanyl)methyl]biphenyl: Similar phosphanyl substitution but different aromatic core.
Uniqueness
2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol is unique due to the combination of its phosphanyl and methoxy substituents on the phenol ring. This unique structure imparts specific chemical reactivity and stability, making it valuable in various applications, particularly in catalysis and material science .
Propiedades
Número CAS |
647861-84-5 |
|---|---|
Fórmula molecular |
C25H46O2P2 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2,6-bis(ditert-butylphosphanylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C25H46O2P2/c1-22(2,3)28(23(4,5)6)16-18-14-20(27-13)15-19(21(18)26)17-29(24(7,8)9)25(10,11)12/h14-15,26H,16-17H2,1-13H3 |
Clave InChI |
HTPWRUPNZKHEKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(CC1=CC(=CC(=C1O)CP(C(C)(C)C)C(C)(C)C)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)


![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)



![[(2S)-1-(4-Bromohexa-2,4-dien-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B12583181.png)


![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)
